1-Chloro-2-iodo-5-methyl-3-nitrobenzene
Description
1-Chloro-2-iodo-5-methyl-3-nitrobenzene (C₇H₅ClINO₂) is a polysubstituted benzene derivative featuring chlorine (Cl), iodine (I), methyl (CH₃), and nitro (NO₂) groups at positions 1, 2, 5, and 3, respectively. The compound’s structure combines electron-withdrawing (Cl, NO₂, I) and electron-donating (CH₃) substituents, creating unique electronic and steric effects. Such derivatives are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science. The iodine substituent, a heavy halogen, enhances molecular polarizability and may facilitate applications in radiopharmaceuticals or cross-coupling reactions .
Properties
Molecular Formula |
C7H5ClINO2 |
|---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
1-chloro-2-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
NBUQAZOZZHQVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 1-Chloro-2-iodo-5-methyl-3-aminobenzene.
Carboxylic Acid Derivatives: Oxidation of the methyl group produces 1-Chloro-2-iodo-5-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-2-iodo-5-methyl-3-nitrobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences its reactivity and interaction with nucleophiles. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield biologically active products.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group at position 3 deactivates the benzene ring, directing electrophilic substitutions to positions activated by other groups. Chlorine (σ = 0.23) and iodine (σ = 0.18) further withdraw electron density, while the methyl group at position 5 donates electrons (+I effect), creating a regiochemical contrast .
- In comparison, 1-chloro-3-methyl-5-nitrobenzene lacks iodine, reducing steric strain .
Research Findings
Crystallographic Insights
- 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂) crystallizes with a nitro group twisted 38.8° from the benzene plane, a feature likely shared by the target compound due to steric interactions with iodine .
- The methyl group in 1-chloro-3-methyl-5-nitrobenzene enhances thermal stability (mp ~116–118°C), while iodine in the target compound may lower melting points due to disrupted packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
